![molecular formula C16H24N2O2 B1474982 Benzyl ((5-methylazepan-4-yl)methyl)carbamate CAS No. 1823270-12-7](/img/structure/B1474982.png)
Benzyl ((5-methylazepan-4-yl)methyl)carbamate
Overview
Description
Benzyl ((5-methylazepan-4-yl)methyl)carbamate, also known as BZMC, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of 195-196°C and a boiling point of 266-267°C. BZMC has been used in research studies for its biochemical and physiological effects, as well as its ability to aid in the synthesis of various compounds.
Scientific Research Applications
Enzyme Inhibition and Molecular Binding
A study highlights the preparation and characterization of a series of benzyl carbamates, demonstrating selective inhibition of BChE over AChE. Notably, some compounds exhibited significantly higher inhibitory activity against BChE compared to rivastigmine, a clinically used inhibitor. Molecular modeling provided insights into the binding modes of these compounds to the active sites of both enzymes (Magar et al., 2021).
Spectroscopic Studies and Molecular Properties
Another research focused on the vibrational and electronic properties of a benzyl carbamate molecule, where spectroscopic (FT-IR, FT-Raman, and UV-Visible) and theoretical (DFT calculations) analyses were conducted. The study aimed to understand the molecule's structural, electronic, and nonlinear optical properties, as well as its thermodynamic behavior (Rao et al., 2016).
Anticholinesterase Activities
Research into novel anticholinesterases based on specific molecular skeletons provided potent inhibitors of AChE and BChE. The study emphasized the importance of N-substituted groups for potency and selectivity, contributing valuable insights into structure-activity relationships (Luo et al., 2005).
Antimycobacterial and Antiproliferative Activities
A synthesis and evaluation study of new thiazole derivatives revealed good antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential for further optimization as antitubercular agents (Shinde et al., 2019). Moreover, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized via CuAAC presented as inhibitors of cancer cell growth, with the scaffold showing promise for rapid access to antimicrotubule agents (Stefely et al., 2010).
properties
IUPAC Name |
benzyl N-[(5-methylazepan-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLKIGYIWOAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((5-methylazepan-4-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.